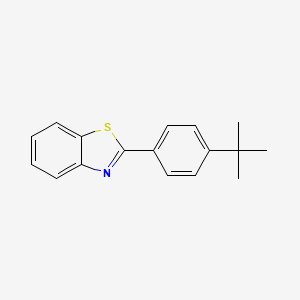

2-(4-Tert-butylphenyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

56048-52-3 |

|---|---|

Molecular Formula |

C17H17NS |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C17H17NS/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3 |

InChI Key |

RBKGJKUWWDNBNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 4 Tert Butylphenyl 1,3 Benzothiazole

Established Synthetic Pathways for 2-Aryl-1,3-benzothiazoles

The synthesis of 2-aryl-1,3-benzothiazoles is a well-established field in organic chemistry, with several reliable methods at the disposal of researchers. The most common approach involves the condensation of 2-aminothiophenol (B119425) with a variety of carbonyl compounds, including aldehydes, carboxylic acids, or their derivatives. nih.govmdpi.com This versatile reaction can be catalyzed by a range of reagents, from simple acids and bases to more complex transition metal catalysts. nih.gov

Another prominent method is the intramolecular cyclization of thiobenzanilides. nih.gov Furthermore, the direct C-H functionalization of the benzothiazole (B30560) core at the 2-position has emerged as a powerful strategy for forging the C-C bond with various aryl partners. nih.gov

Conventional Synthetic Routes for 2-(4-Tert-butylphenyl)-1,3-benzothiazole Precursors

The primary precursors for the synthesis of this compound are 2-aminothiophenol and 4-tert-butylbenzaldehyde (B1265539) or a related 4-tert-butylphenyl carbonyl compound. The synthesis of 2-aminothiophenol itself can be achieved through various established methods, often starting from 2-nitrochlorobenzene or aniline.

4-tert-butylbenzaldehyde is a commercially available reagent. However, if a custom synthesis is required, it can be prepared through methods such as the Friedel-Crafts acylation of tert-butylbenzene (B1681246) followed by oxidation or other standard transformations of the tert-butylphenyl group.

Advancements in Green Synthesis Approaches for Benzothiazole Derivatives

Key advancements in green synthesis include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. mdpi.comscielo.brorganic-chemistry.org The use of solvents like glycerol (B35011) under microwave irradiation has been reported as an eco-friendly option. mdpi.com

Catalyst-free reactions: Mechanochemical methods, such as grinding reactants together in a mortar and pestle, have been shown to facilitate the synthesis of 2-aryl benzothiazoles without the need for a catalyst or solvent. rsc.org

Use of green catalysts and solvents: Researchers have explored the use of water, ionic liquids, and reusable catalysts like copper sulfate (B86663) in aqueous media to promote the synthesis of benzothiazole derivatives. nih.govmdpi.comorgchemres.org For instance, ammonium (B1175870) chloride has been used as a mild and efficient catalyst in a methanol-water mixture. nih.govmdpi.com Heterogeneous catalysts, such as tin-modified mono-ammonium phosphate, are also gaining traction due to their ease of separation and reusability. nih.gov Visible-light-promoted synthesis offers another energy-efficient and green alternative. nih.govmdpi.com

Targeted Synthesis of this compound

The targeted synthesis of this compound typically involves the direct condensation of 2-aminothiophenol with 4-tert-butylbenzaldehyde.

Precursor Synthesis and Purification Methods

As mentioned previously, 2-aminothiophenol and 4-tert-butylbenzaldehyde are the key precursors. Commercially available precursors are often used directly, but their purity should be assessed, typically by techniques like NMR spectroscopy or chromatography, to ensure high-quality final products. If synthesized in-house, standard purification techniques such as recrystallization, distillation, or column chromatography are employed to obtain the precursors in high purity.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Several factors can be fine-tuned:

Catalyst: A variety of catalysts can be employed, including acids (like H2O2/HCl), bases, and metal catalysts (such as copper or cobalt-based catalysts). nih.govresearchgate.net The choice of catalyst can significantly impact reaction rates and yields. For example, self-assembled Co3O4 nano-flakes have been shown to be an effective catalyst. researchgate.net

Solvent: The reaction can be performed in various solvents, including ethanol, toluene, or even under solvent-free conditions. nih.govresearchgate.net The choice of solvent can influence the solubility of reactants and the reaction temperature.

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific method and catalyst used. nih.govresearchgate.net

Reaction Time: Optimization of the reaction time is essential to ensure complete conversion of the starting materials without the formation of byproducts.

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| H2O2/HCl | Ethanol | Room Temperature | High | nih.gov |

| Co3O4 Nano-flakes | Ethanol | Room Temperature | 92 | researchgate.net |

| None (Neat) | None | Room Temperature | 95 | researchgate.net |

Functionalization and Analog Design of this compound Derivatives

Further functionalization of the this compound scaffold allows for the creation of a diverse library of analogs with potentially enhanced properties.

One key strategy is the modification of the benzothiazole ring system itself. For instance, C-H functionalization techniques can be used to introduce various substituents at different positions on the benzene (B151609) ring of the benzothiazole core. acs.org This allows for fine-tuning of the electronic and steric properties of the molecule.

Another approach involves the synthesis of analogs by using substituted 2-aminothiophenols or modified 4-tert-butylbenzaldehydes in the initial condensation reaction. For example, introducing electron-donating or electron-withdrawing groups onto either of these precursors can lead to a wide range of derivatives with altered biological activities or material properties.

The design of analogs often involves creating derivatives with different substituents on the phenyl ring attached at the 2-position. For example, replacing the tert-butyl group with other alkyl or aryl groups can be explored. Additionally, the synthesis of bis-benzothiazole derivatives has been reported. nih.gov

Strategic Substitutions on the Benzothiazole Core

Modifications to the fused benzene ring of the benzothiazole nucleus are a primary strategy for fine-tuning the molecule's electronic and steric properties. These substitutions are typically introduced either by starting with a pre-functionalized benzene-1,2-diamine derivative or through post-synthetic modification of the benzothiazole ring system.

A prevalent method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with aldehydes or carboxylic acids. mdpi.commdpi.com Therefore, the most direct approach to obtaining a substituted benzothiazole core on the target molecule is to start with a substituted 2-aminothiophenol. For instance, reacting a 6-substituted-2-aminobenzothiazole with an appropriate precursor for the 4-tert-butylphenyl group allows for the introduction of various functionalities at specific positions of the benzothiazole ring. researchgate.net

Modern synthetic methods also allow for direct C-H functionalization of the benzothiazole core, although this is less commonly reported specifically for the 2-(4-tert-butylphenyl) derivative. However, analogous C-H activation strategies have been successfully applied to similar heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD). nih.govacs.org Techniques such as iridium-catalyzed C-H borylation can introduce boryl groups at the 4, 5, 6, or 7-positions, which can then be converted to other functional groups through subsequent reactions like Suzuki couplings. acs.orgdiva-portal.org These methods offer a powerful way to derivatize the core without requiring a de novo synthesis for each new analog. Ruthenium-catalyzed C-H arylation has also been shown to be highly regioselective for the C4 position of the BTD core, a strategy that could potentially be adapted for 2-arylbenzothiazoles. nih.gov

Table 1: Examples of Strategic Substitutions on the Benzothiazole Core

| Position of Substitution | Substituent | Synthetic Approach | Starting Material Example | Reference |

|---|---|---|---|---|

| 6 | -NO2, -Cl | Condensation Reaction | 6-Nitro- or 6-chloro-2-aminobenzothiazole | researchgate.net |

| 4, 5, 6, 7 | -B(pin) (Boronic ester) | Iridium-catalyzed C-H Borylation (Analogous System) | 2,1,3-Benzothiadiazole | acs.orgdiva-portal.org |

| 4 | Aryl groups | Ruthenium-catalyzed C-H Arylation (Analogous System) | 2,1,3-Benzothiadiazole | nih.gov |

| - | -NH2 | Starting with substituted 2-aminothiophenol | Substituted 2-aminothiophenol | nih.gov |

Modifications of the 4-Tert-butylphenyl Moiety

Altering the 2-phenyl substituent provides a versatile handle for modifying the molecule's properties. The tert-butyl group is just one of many possible substituents on the phenyl ring. Synthetic strategies typically involve the condensation of 2-aminothiophenol with a range of substituted aromatic aldehydes, carboxylic acids, or their derivatives. mdpi.comorganic-chemistry.org This modular approach allows for the introduction of a wide variety of functional groups onto the phenyl ring.

For example, electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro or halides) can be readily incorporated by selecting the corresponding 4-substituted benzaldehyde (B42025) as a starting material. mdpi.comresearchgate.net Studies on related phenylthiazoles have demonstrated the synthesis of analogs where the tert-butyl group is replaced by other functionalities to enhance specific properties. nih.gov The synthesis of 2-(4-aminophenyl)benzothiazoles, a class of compounds with significant biological activity, is achieved by using 4-aminobenzaldehyde (B1209532) or a protected version thereof in the condensation step. nih.gov This highlights the synthetic flexibility in modifying this part of the molecule.

Table 2: Examples of Modifications of the 4-Tert-butylphenyl Moiety

| Position on Phenyl Ring | Substituent | Synthetic Method | Key Reagent | Reference |

|---|---|---|---|---|

| 4 | -Cl | Condensation | 4-Chlorobenzaldehyde | nih.gov |

| 4 | -Br | Condensation | 4-Bromobenzaldehyde | nih.gov |

| 4 | -OCF3 | Condensation | 4-(Trifluoromethoxy)benzaldehyde | nih.gov |

| 4 | -NH2 | Condensation | 4-Aminobenzaldehyde | nih.gov |

| 3 | -CH3, -Br, -I, -Cl | Condensation | 3-Substituted 4-aminobenzaldehyde | nih.gov |

Hybridization with Other Heterocyclic and Aromatic Systems

Creating hybrid molecules by linking the this compound scaffold to other heterocyclic or aromatic systems is a powerful strategy for developing new compounds with novel functions. This approach combines the properties of different pharmacophores or functional units into a single molecule.

Synthesis of these hybrids often involves multi-step reactions where the core benzothiazole structure, bearing a suitable functional group, is reacted with another cyclic molecule. For example, benzothiazole derivatives have been successfully hybridized with:

Thiazolidinones and Pyrimidines: Starting from a 6-substituted-2-aminobenzothiazole, multi-step synthesis can yield complex hybrids containing 2-iminothiazolidin-4-one or dihydropyrimidinone rings. researchgate.net

Thiazoles, Thiophenes, and Thiadiazoles: Tetrazole derivatives have been hybridized with various sulfur-containing heterocycles like thiazole (B1198619) and thiophene (B33073) through multi-step synthetic pathways, often involving the creation of a linker between the two ring systems. nih.govnih.gov

Oxadiazoles: Benzothiazole-1,3,4-oxadiazole hybrids have been synthesized through multi-step processes, demonstrating the ability to connect these two important heterocyclic nuclei. nih.govheteroletters.org

Polycyclic Aromatic Systems: The synthesis of a tetrapyridophenazine ligand substituted with tert-butyl-phenyl groups showcases the integration of the benzothiazole motif into larger, complex aromatic structures for applications in materials science. rsc.org

These hybridization strategies significantly expand the chemical space accessible from the parent this compound structure, enabling the development of molecules with tailored properties for specific applications.

Table 3: Examples of Hybridization with Other Cyclic Systems

| Core Structure | Hybridized Heterocycle/Aromatic System | Linking Strategy | Reference |

|---|---|---|---|

| Benzothiazole | 2-Imino-thiazolidin-4-one | Multi-step synthesis from 2-aminobenzothiazole (B30445) | researchgate.net |

| Benzothiazole | Dihydropyrimidinone | Multi-step synthesis from 2-aminobenzothiazole | researchgate.net |

| Thiazole | Tetrazole | Condensation and cyclization reactions | nih.gov |

| Benzothiazole | 1,3,4-Oxadiazole | Multi-step synthesis involving functional group conversion | nih.govheteroletters.org |

| Benzothiazole | Thiophene | Intramolecular cyclocondensation | nih.gov |

| - | Tetrapyridophenazine | Optimized multi-step synthesis | rsc.org |

Advanced Spectroscopic and Computational Characterization of 2 4 Tert Butylphenyl 1,3 Benzothiazole

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to the characterization of 2-(4-Tert-butylphenyl)-1,3-benzothiazole, offering empirical data to validate its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive information about the proton and carbon environments.

In the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), the signals corresponding to the aromatic protons of the benzothiazole (B30560) and the tert-butylphenyl rings appear in distinct regions. A multiplet observed between δ 8.07-8.01 ppm is assigned to three aromatic protons, while a doublet at δ 7.87 ppm corresponds to another aromatic proton. rsc.org Additional multiplets for the remaining aromatic protons are seen between δ 7.54-7.45 ppm and δ 7.38-7.34 ppm. rsc.org A characteristic sharp singlet appears in the upfield region at δ 1.37 ppm, which is indicative of the nine equivalent protons of the tert-butyl group. rsc.org

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons and the carbons of the tert-butyl group. Key resonances are observed at δ 167.9, 154.1, and 153.8 ppm, corresponding to the quaternary carbons of the benzothiazole and phenyl rings. rsc.org The remaining aromatic carbons appear in the range of δ 121.5 to 134.9 ppm. rsc.org The carbons of the tert-butyl group are identified by signals at δ 35.0 ppm (quaternary carbon) and δ 31.2 ppm (methyl carbons). rsc.org

| Technique | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR | 8.07-8.01 (m, 3H) | Aromatic Protons |

| 7.87 (d, J = 7.6 Hz, 1H) | Aromatic Proton | |

| 7.54-7.45 (m, 3H) | Aromatic Protons | |

| 7.38-7.34 (m, 1H) | Aromatic Proton | |

| 1.37 (s, 9H) | -C(CH₃)₃ Protons | |

| ¹³C NMR | 167.9, 154.1, 153.8 | Aromatic Quaternary Carbons |

| 134.9, 130.8, 128.9, 126.2, 125.9, 125.0, 123.1, 121.5 | Aromatic Carbons | |

| 35.0 | -C (CH₃)₃ | |

| 31.2 | -C(C H₃)₃ |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. While specific experimental spectra for this compound are not detailed in the available literature, the expected characteristic vibrational modes can be predicted based on the analysis of related benzothiazole structures. esisresearch.orgresearchgate.netscite.ai

The FT-IR and Raman spectra would be expected to show characteristic bands corresponding to the different parts of the molecule. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C=N stretching vibration of the thiazole (B1198619) ring is a key indicator and is expected in the 1650-1580 cm⁻¹ range. jyoungpharm.org Aromatic C=C stretching vibrations from both the benzothiazole and phenyl rings would produce a series of bands in the 1600-1450 cm⁻¹ region. The presence of the tert-butyl group would be confirmed by aliphatic C-H stretching bands around 2960-2870 cm⁻¹ and C-H bending vibrations near 1365 cm⁻¹. The C-S stretching vibration, characteristic of the thiazole ring, is generally weaker and appears at lower wavenumbers.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzothiazole and Phenyl Rings |

| Aliphatic C-H Stretch | 2960 - 2870 | Tert-butyl Group |

| C=N Stretch | 1650 - 1580 | Thiazole Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Benzothiazole and Phenyl Rings |

| Aliphatic C-H Bend | ~1365 | Tert-butyl Group |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) reveals a molecular ion peak (M⁺) at an m/z of 267, which corresponds to the molecular weight of the compound. rsc.org

The fragmentation pattern provides further structural confirmation. The most abundant peak, or base peak, is observed at m/z 252. rsc.org This corresponds to the loss of a methyl radical (•CH₃) from the tert-butyl group, a common and favorable fragmentation pathway for tert-butyl substituted aromatic compounds, leading to the formation of a stable tertiary carbocation. Another significant fragment is seen at m/z 224. rsc.org

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 267 | 41.5 | [M]⁺ (Molecular Ion) |

| 252 | 100 | [M - CH₃]⁺ (Base Peak) |

| 224 | 14.5 | Fragment |

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. Benzothiazole derivatives are known to exhibit intense absorption bands in the UV-visible region due to π → π* and n → π* electronic transitions within the conjugated system. researchgate.netresearchgate.net The absorption spectra of 2-arylbenzothiazoles typically show an intense lowest energy charge-transfer absorption band. researchgate.net

The position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of substituents on the phenyl ring. researchgate.net The tert-butyl group at the para-position of the phenyl ring is an electron-donating group. This substitution is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2-phenylbenzothiazole, due to the extension of the π-conjugated system and stabilization of the excited state.

Quantum Chemical Studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and understanding the structural and electronic properties of molecules at an atomic level.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. nih.govnih.gov For this compound, computational studies would focus on determining bond lengths, bond angles, and the dihedral angle between the benzothiazole and the 4-tert-butylphenyl ring systems.

While specific computational results for the title compound are not available in the provided search results, studies on similar 2-arylbenzothiazole structures have shown that the optimized geometry typically features a nearly planar conformation between the benzothiazole and the attached phenyl ring. nih.gov This planarity maximizes the π-conjugation across the two ring systems. The bond lengths and angles calculated by DFT methods, such as B3LYP, are generally in good agreement with experimental data obtained from X-ray crystallography for similar compounds. nih.gov Conformational analysis would likely show that rotation around the single bond connecting the two aromatic moieties has a relatively low energy barrier, but the most stable conformer is the one that is close to planar.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties and reactivity of benzothiazole derivatives are fundamentally governed by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of the molecule. researchgate.netsemanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to chemical reactions. scirp.org

For 2-phenylbenzothiazole derivatives, computational studies using Density Functional Theory (DFT) show that the HOMO is typically localized over the electron-rich benzothiazole ring system and the phenyl substituent, indicating these are the primary sites for electron donation. Conversely, the LUMO is generally distributed across the entire molecular framework, signifying the regions susceptible to accepting an electron. The introduction of substituents on the phenyl ring can significantly modulate the energies of these orbitals. An electron-donating group, such as the tert-butyl group in this compound, is expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted parent compound.

The energy gap is instrumental in understanding the charge transfer characteristics within the molecule. A lower HOMO-LUMO gap facilitates intramolecular charge transfer (ICT), which is crucial for applications in nonlinear optics and organic electronics. researchgate.net Theoretical calculations on similar benzothiazole structures have confirmed that charge transfer occurs within the molecule, as evidenced by their calculated HOMO and LUMO energy gaps. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

| Parameter | Description | Expected Influence of 4-tert-butyl group |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Expected to increase (become less negative). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Minor change expected compared to HOMO. |

| ΔE (ELUMO - EHOMO) | Energy Gap; indicates chemical reactivity and kinetic stability. | Expected to decrease, suggesting higher reactivity. |

Charge Transfer Characteristics and Molecular Electrostatic Potential (MEP) Mapping

The charge distribution and reactive sites of this compound can be visualized using Molecular Electrostatic Potential (MEP) mapping. The MEP surface illustrates the electrostatic potential on the electron density surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. Different colors on the MEP map represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. semanticscholar.orgajchem-a.com

In benzothiazole derivatives, the most negative potential (red region) is typically located around the nitrogen atom of the thiazole ring due to its high electronegativity and lone pair of electrons. scirp.orgajchem-a.com This site is therefore the most probable center for protonation and electrophilic interactions. The hydrogen atoms of the phenyl and benzothiazole rings generally exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

The MEP analysis complements the FMO study by providing a visual representation of the charge distribution that drives intermolecular interactions. The potential map for this compound would likely show a significant negative region around the nitrogen atom and positive potentials on the aromatic protons, guiding its interaction with other molecules and predicting its chemical behavior. ajchem-a.comajchem-a.com

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. researchgate.netchemrxiv.org These parameters are calculated using the energies of the HOMO and LUMO. mdpi.comdergipark.org.tr

Global Reactivity Descriptors:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The ability of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η = (I-A)/2): A measure of resistance to charge transfer. It is directly related to the HOMO-LUMO gap. scirp.orgdergipark.org.tr A harder molecule is less reactive.

Softness (S = 1/η): The reciprocal of hardness; a higher softness value indicates greater reactivity. scirp.org

Electrophilicity Index (ω = μ²/2η where μ = -χ): A measure of the energy lowering of a molecule when it accepts electrons from the environment. scirp.orgdergipark.org.tr It quantifies the electrophilic nature of a molecule.

Local Reactivity Descriptors: Local reactivity is analyzed using Fukui functions (f(r)) , which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. mdpi.comresearchgate.net These functions pinpoint specific atoms or regions that are most susceptible to attack, providing a more detailed picture than global descriptors alone. For benzothiazoles, the nitrogen atom is often identified as a primary site for electrophilic attack, which aligns with MEP analysis. researchgate.net

Table 2: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. High η implies low reactivity. |

| Chemical Potential (μ) | μ ≈ -(EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons; a higher value indicates a better electrophile. |

| Softness (S) | S = 1 / η | Reciprocal of hardness. High S implies high reactivity. |

Simulation of Spectroscopic Properties and Experimental Validation

Computational chemistry allows for the simulation of various spectroscopic properties, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and electronic properties. researchgate.net DFT calculations, particularly using methods like B3LYP, have proven effective in accurately predicting the vibrational frequencies of benzothiazole derivatives. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational analysis computes the fundamental frequencies and their intensities. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a direct comparison with experimental FT-IR and Raman spectra. This comparison helps in the precise assignment of vibrational modes to specific bonds or functional groups within the this compound structure. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. scirp.org The primary absorption bands in the UV-Vis spectrum of 2-phenylbenzothiazole derivatives typically correspond to π → π* transitions. The calculated maximum absorption wavelength (λmax) can be compared with experimental results. The solvent effect is often included in these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly shift the absorption bands. researchgate.net The agreement between the simulated and experimental spectra provides strong evidence for the accuracy of the computed electronic structure, including the HOMO-LUMO gap. semanticscholar.org

Structure Activity Relationship Sar and Mechanistic Investigations of 2 4 Tert Butylphenyl 1,3 Benzothiazole Derivatives

Methodological Frameworks for SAR Elucidation

The investigation of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for the development of new therapeutic agents. It involves understanding how the chemical structure of a compound influences its biological activity.

Rational Design Principles for Structure-Activity Profiling

Rational drug design utilizes the knowledge of a biological target's structure to design and synthesize new drug candidates. nih.govnih.gov This approach is a cornerstone in the development of benzothiazole (B30560) derivatives with specific biological activities. nih.govnih.gov By modifying the benzothiazole nucleus, researchers aim to enhance desired therapeutic effects while minimizing off-target interactions. frontiersin.org

A key strategy in the rational design of benzothiazole derivatives is molecular hybridization, which combines the benzothiazole scaffold with other pharmacologically active moieties. nih.gov This can lead to compounds with improved potency and selectivity. For instance, the introduction of an indole-based moiety to the benzothiazole structure has been explored for developing potent antitumor agents. nih.gov

The process often begins with the identification of a lead compound, which is a molecule showing promising biological activity. nih.gov Structural modifications are then systematically made to this lead compound to create a library of derivatives. These modifications can include altering substituents on the benzothiazole ring or the attached phenyl group. The resulting derivatives are then screened for their biological activity to establish a clear SAR profile.

Studies have shown that the nature and position of substituents on the benzothiazole ring and its associated aromatic systems significantly impact the biological activity. rsc.orgrsc.org For example, in the development of antibacterial agents, the electronic and lipophilic properties of the phenyl ring were found to have a considerable effect on the antimicrobial activity of the designed compounds. rsc.org

Quantitative Structure-Activity Relationships (QSAR) in Benzothiazole Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com This method is instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov

In benzothiazole research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These models generate 3D contour maps that provide insights into the structural requirements for enhanced biological activity. nih.gov The analysis of these maps helps in understanding the effects of different substituent groups at various positions of the benzothiazole ring. nih.gov

For instance, a 3D-QSAR study on novel benzothiazole derivatives as Candida albicans N-myristoyltransferase inhibitors revealed that the models had high predictive ability. nih.gov The resulting contour maps offered a clear interpretation of the SAR, guiding the design of new inhibitors with potentially higher activity. nih.gov Similarly, a 3D-QSAR model for novel benzothiazole derivatives with antitumor activity provided a comprehensive guide for further structural modification and optimization. nih.gov

QSAR models have also been applied to understand the antiproliferative activity of benzazole derivatives, highlighting the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents. mdpi.comnih.gov

In Silico Approaches for Molecular Interactions

In silico methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand (such as a benzothiazole derivative) and its biological target at the molecular level.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netwjarr.com In the context of drug design, it is used to predict the binding mode of a ligand to the active site of a target protein. researchgate.netwjarr.com This information is crucial for understanding the mechanism of action and for designing more effective inhibitors. researchgate.net

For benzothiazole derivatives, molecular docking studies have been conducted to explore their binding modes with various biological targets, including enzymes and receptors. nih.govnih.gov These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity. nih.gov For example, flexible docking methods have been used to explore the binding mode of benzothiazole inhibitors at the active site of Candida albicans N-myristoyltransferase. nih.gov

The results of docking studies are often expressed as a docking score, which is an estimation of the binding affinity. wjarr.com Compounds with lower docking scores are predicted to have higher binding affinities. wjarr.com These predictions can then be used to prioritize compounds for synthesis and biological testing. researchgate.net

Characterization of Molecular Interactions and Binding Affinities

Molecular docking simulations not only predict the binding pose but also provide detailed information about the molecular interactions between the ligand and the target. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

The characterization of these interactions is essential for understanding the SAR of a series of compounds. For example, the presence of specific hydrogen bonds between a benzothiazole derivative and an amino acid residue in the active site of an enzyme can explain its high inhibitory activity. By understanding these interactions, medicinal chemists can design new derivatives with modified functional groups that can form stronger or additional interactions, leading to improved binding affinity and biological activity.

In some studies, the binding affinities predicted by molecular docking are further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov These calculations provide a more accurate estimation of the free energy of binding.

Mechanistic Pathways of Biological Activities of Benzothiazole Derivatives

The biological activities of benzothiazole derivatives are diverse and depend on their specific chemical structures. ijpsr.com Mechanistic studies aim to elucidate the molecular pathways through which these compounds exert their effects.

For instance, some benzothiazole derivatives with antitumor activity have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov The activation of procaspase-3, an key enzyme in the apoptotic cascade, has been identified as a possible mechanism for the pharmacological activity of certain derivatives. nih.gov

In the context of antibacterial activity, some benzothiazole derivatives have been found to act by perturbing the bacterial cell membrane, while others may have an intracellular mode of action, such as binding to DNA. rsc.org The specific mechanism can vary depending on the substitution pattern on the aryl group of the benzothiazole derivative. rsc.org

Furthermore, some benzothiazole derivatives have been investigated as inhibitors of specific enzymes. For example, they have been studied as inhibitors of Candida albicans N-myristoyltransferase, an enzyme essential for the survival of the fungus. nih.gov Other studies have focused on their potential to inhibit enzymes like dihydroorotase in E. coli, which is crucial for pyrimidine (B1678525) synthesis. nih.gov

The exploration of mechanistic pathways often involves a combination of in vitro biological assays and in silico studies. For example, a study on novel benzothiazole derivatives with dual anticancer and anti-inflammatory activities revealed that a lead compound simultaneously inhibited the AKT and ERK signaling pathways, which are critical for tumor cell survival and inflammation. frontiersin.org

Enzyme Inhibition Mechanisms

Derivatives of 2-(4-tert-butylphenyl)-1,3-benzothiazole have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases. The following subsections detail the mechanistic insights into their inhibition of specific enzymes.

Carbonic Anhydrase (CA)

A series of benzo[d]thiazole-5- and 6-sulfonamides, developed using ethoxzolamide (B1671626) as a lead molecule, have been investigated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. nih.gov These isoforms include the cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.gov

The 2-amino-benzothiazole-6-sulfonamide derivative was found to be an effective inhibitor of hCA II. nih.gov Further derivatization through acetylation, mono-phthaloylation, and halogenation (bromo- and iodo-derivatives) at the heterocyclic ring resulted in even more potent inhibitors. nih.gov Specifically, the bromo- and iodo-derivatives exhibited strong inhibition with Kᵢ values of 8.7 nM and 15.1 nM, respectively. nih.gov

In the 5-sulfonamide series, the parent 2-amino-benzothiazole-5-sulfonamide compound was a modest hCA II inhibitor. nih.gov However, the introduction of halogen atoms to the heterocyclic ring or acetylation of the amino group significantly enhanced its inhibitory power. nih.gov The bromo-derivative, in particular, emerged as one of the most potent inhibitors in the series with a Kᵢ of 7.8 nM, surpassing the efficacy of acetazolamide (B1664987) and ethoxzolamide. nih.gov These findings highlight a sharp SAR for this class of sulfonamides, where minor structural modifications lead to significant changes in inhibitory activity and isoform selectivity. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Sulfonamide Derivatives

| Compound | Modification | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| 2-amino-benzothiazole-6-sulfonamide | Parent Compound | hCA II | Effective |

| Bromo-derivative of 6-sulfonamide | Bromination | hCA II | 8.7 nM |

| Iodo-derivative of 6-sulfonamide | Iodination | hCA II | 15.1 nM |

| 2-amino-benzothiazole-5-sulfonamide | Parent Compound | hCA II | 369 nM |

| Bromo-derivative of 5-sulfonamide | Bromination | hCA II | 7.8 nM |

Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. nih.gov

Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's. nih.gov While specific studies on the direct inhibition of MAO-B by this compound were not found, research on related benzothiazole structures provides insights into potential mechanisms. The core benzothiazole scaffold is recognized for its ability to interact with the active site of MAO-B. The development of new MAO-B inhibitors with improved side effect profiles is an active area of research. nih.gov

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Studies on 1,2,4-triazole (B32235) derivatives have shown that the nitrogen atoms of the triazole ring can coordinate with the two copper ions in the active site of the tyrosinase enzyme, leading to its inhibition. nih.gov While direct studies on this compound are not detailed, the general principle of targeting the copper ions in the active site is a key mechanistic consideration for benzothiazole-based tyrosinase inhibitors.

Dihydropteroate (B1496061) Synthase (DHPS)

Information regarding the specific inhibition of dihydropteroate synthase (DHPS) by this compound derivatives was not available in the searched literature.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A series of novel 2-aminobenzothiazole (B30445) hybrids have been synthesized and evaluated as potential inhibitors of VEGFR-2, a key target in cancer therapy. nih.govnih.gov Among these, a compound designated as 4a , a hybrid of 2-aminobenzothiazole and thiazolidine-2,4-dione, emerged as the most potent inhibitor of VEGFR-2 with an IC₅₀ of 91 nM. nih.govnih.gov This is comparable to the standard drug sorafenib, which has an IC₅₀ of 53 nM. nih.govnih.gov In silico molecular docking studies revealed that these new hybrids successfully bind to the active site of VEGFR-2 in a manner similar to the co-crystallized inhibitor sorafenib. nih.govnih.gov

Table 2: VEGFR-2 Inhibitory Activity of 2-Aminobenzothiazole Hybrids

| Compound | Hybrid Moiety | IC₅₀ (nM) |

|---|---|---|

| 4a | Thiazolidine-2,4-dione | 91 |

| Sorafenib (Standard) | - | 53 |

Data from a study on new benzothiazole hybrids as potential VEGFR-2 inhibitors. nih.govnih.gov

Modulation of Key Cellular Pathways

Apoptosis Induction

Flow cytometric analysis of breast cancer cells (MCF-7) treated with novel 2-aminobenzothiazole hybrids demonstrated their ability to modulate the cell cycle and induce apoptosis. nih.govnih.gov Specifically, compounds 4a and 4c caused cell cycle arrest in the S phase, while compound 8a led to arrest in the G1/S phase. nih.govnih.gov This indicates that these derivatives can interfere with DNA replication and cell division, ultimately leading to programmed cell death in cancer cells.

Interactions with Microbial Targets

The benzothiazole scaffold has been extensively explored for the development of novel antibacterial agents that target essential microbial enzymes.

DNA Gyrase

Benzothiazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a validated target for antibacterial drug discovery. diva-portal.orgnih.govnih.govbrc.hu These inhibitors typically act as ATP-competitive inhibitors of the GyrB subunit. nih.gov

One study reported the discovery of a potent gyrase inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid (1 ), which demonstrated excellent in vitro and in vivo activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). diva-portal.org The crystal structure of a similar inhibitor complexed with E. coli GyrB revealed that the benzothiazole scaffold engages in a cation-π stacking interaction with an arginine residue (Arg76) in the active site. diva-portal.org

Further optimization of this class of inhibitors led to compounds with improved activity against ESKAPE pathogens. diva-portal.org Another study focused on second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors, which showed improved inhibition of DNA gyrase and topoisomerase IV from both S. aureus and E. coli with IC₅₀ values in the nanomolar range. brc.hu

Table 3: Inhibitory Activity of Benzothiazole Derivatives against E. coli DNA Gyrase

| Compound | Modification | IC₅₀ (µM) |

|---|---|---|

| 5a | Carboxylic acid derivative | 0.60 |

Data from a study exploring the chemical space of benzothiazole-based DNA gyrase B inhibitors. nih.gov

MurB

Information regarding the specific interaction of this compound derivatives with MurB was not available in the searched literature.

14α-Lanosterol Demethylase

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and is the target of azole antifungal agents. nih.govnih.govwikipedia.org The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. nih.gov While the specific compound this compound was not directly implicated as a CYP51 inhibitor in the provided search results, the broader class of azole-containing compounds, which share structural similarities with the benzothiazole scaffold (both being heterocyclic), are well-established inhibitors of this enzyme. The mechanism of action involves the azole nitrogen coordinating to the heme iron atom in the active site of CYP51, thereby preventing the binding of the natural substrate, lanosterol. nih.gov

Future Research Trajectories and Emerging Paradigms for 2 4 Tert Butylphenyl 1,3 Benzothiazole

Innovation in Synthetic Methodologies for Novel Analogues

The core structure of 2-(4-tert-butylphenyl)-1,3-benzothiazole offers a versatile scaffold for the development of novel analogues with tailored properties. Future synthetic efforts will likely focus on green chemistry principles and the creation of hybrid molecules to enhance functionality. Traditional methods, such as the condensation of 2-aminothiophenol (B119425) with corresponding aldehydes, will continue to be refined for higher yields and purity. nih.govnih.gov

Emerging synthetic strategies are expected to involve one-pot reactions and the use of environmentally benign catalysts to streamline the production of new derivatives. nih.gov The incorporation of other heterocyclic moieties, such as thiazolidinone or 1,3,4-thiadiazole (B1197879), onto the benzothiazole (B30560) framework has shown promise in creating compounds with enhanced biological activities. nih.govevitachem.com The synthesis of fluorinated analogues of this compound is another promising avenue, as fluorination can significantly alter the electronic properties and biological efficacy of the molecule. nih.govcapes.gov.br Furthermore, the development of triazole-based benzothiazole derivatives through click chemistry offers a modular and efficient approach to generating a diverse library of new compounds for screening. nih.gov

Table 1: Potential Novel Analogues of this compound and Their Synthetic Strategies

| Novel Analogue Type | Key Structural Modification | Potential Synthetic Strategy | Anticipated Properties |

| Thiazolidinone Hybrids | Addition of a thiazolidinone ring | Condensation with mercaptoacetic acid derivatives researchgate.net | Enhanced anticancer and anti-inflammatory activity |

| 1,3,4-Thiadiazole Conjugates | Incorporation of a 1,3,4-thiadiazole moiety | Cyclization with thiosemicarbazide (B42300) derivatives | Potent enzyme inhibition, antimicrobial properties |

| Fluorinated Derivatives | Introduction of fluorine atoms on the phenyl ring | Condensation with fluorinated benzaldehydes | Increased metabolic stability and bioactivity |

| Triazole-Linked Analogues | Connection to other functional groups via a triazole linker | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) nih.gov | Modular design for diverse applications, improved target binding |

Advanced Computational Prediction and Machine Learning for Material Design

The rational design of novel materials based on this compound will be heavily influenced by advancements in computational chemistry and machine learning. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have already proven to be powerful tools for understanding the structural, electronic, and photophysical properties of benzothiazole derivatives. scirp.orgmdpi.comscirp.orgmdpi.comresearchgate.netbohrium.comnih.gov These methods can accurately predict key parameters such as HOMO-LUMO energy gaps, which are crucial for determining the reactivity and potential applications of new analogues in organic electronics. mdpi.com

Future research will likely see an increased use of machine learning algorithms to accelerate the discovery of new materials with desired properties. nih.gov By training models on existing experimental and computational data, it will be possible to predict the properties of virtual compounds before their synthesis, significantly reducing the time and cost of research and development. These predictive models can be used to screen large libraries of potential this compound derivatives for applications in areas such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netmdpi.com

Table 2: Computational Methods for Predicting Properties of this compound Analogues

| Computational Method | Predicted Properties | Relevance to Material Design |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reactivity descriptors scirp.orgscirp.org | Stability, synthetic feasibility, and electronic behavior prediction |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, absorption and emission spectra mdpi.combohrium.com | Design of fluorescent sensors and optoelectronic materials |

| Molecular Dynamics (MD) | Conformational changes, interactions with other molecules | Understanding behavior in different environments and biological systems |

| Machine Learning (ML) | High-throughput screening of properties (e.g., solubility, toxicity, electronic properties) nih.gov | Accelerated discovery of new materials with tailored functionalities |

Elucidation of Underexplored Biological Mechanism of Action

While the broader class of benzothiazoles is known for its diverse biological activities, the specific mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. Future research will focus on identifying and validating specific molecular targets to better understand the therapeutic potential of these compounds.

Recent studies on related benzothiazole derivatives have pointed towards several promising avenues for investigation. For instance, some analogues have been shown to act as potent inhibitors of key enzymes involved in cancer progression, such as Forkhead box protein M1 (FOXM1) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govevitachem.com Others have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of neurodegenerative diseases. jyoungpharm.org The anti-inflammatory properties of benzothiazoles are also an active area of research, with some compounds showing inhibition of key signaling pathways. nih.gov

Table 3: Potential Biological Targets for this compound Analogues

| Potential Biological Target | Therapeutic Area | Potential Mechanism of Action |

| FOXM1, VEGFR-2, BRAF Kinase nih.govevitachem.com | Oncology | Inhibition of tumor growth and angiogenesis |

| Monoamine Oxidase B (MAO-B) jyoungpharm.org | Neurodegenerative Diseases | Modulation of neurotransmitter levels, neuroprotection |

| Dihydrofolate Reductase (DHFR) | Infectious Diseases | Inhibition of microbial growth |

| Cyclooxygenase (COX) enzymes | Inflammation | Reduction of pro-inflammatory prostaglandin (B15479496) synthesis |

Integration into Multifunctional Advanced Material Systems

The unique properties of this compound make it an ideal candidate for integration into multifunctional advanced material systems. These are materials designed to perform multiple functions simultaneously, leading to more efficient and compact devices. The photophysical properties of benzothiazoles, for example, can be combined with their biological activities to create theranostic agents that can both diagnose and treat diseases. nih.govresearchgate.net

Future research will explore the incorporation of this compound derivatives into polymers, nanoparticles, and other matrices to create novel materials. For instance, their antioxidant and UV-filtering properties could be harnessed in the development of advanced sunscreens and protective coatings. nih.gov Their potential as antiproliferative agents could be combined with their fluorescence for applications in bioimaging and targeted drug delivery. nih.gov The development of multifunctional organic electronic materials that also possess sensing or biological capabilities is another exciting frontier.

Table 4: Potential Multifunctional Systems Incorporating this compound

| Multifunctional System | Integrated Functionalities | Potential Application |

| Theranostic Nanoparticles | Fluorescence and Anticancer Activity | Cancer diagnosis and therapy |

| Smart Coatings | UV-Protection and Self-Healing | Advanced protective materials |

| Bio-integrated Electronics | Electronic Conduction and Biocompatibility | Implantable medical devices |

| Photo-responsive Polymers | Light-induced structural change and Drug Release | Controlled drug delivery systems |

Development of Next-Generation Highly Selective and Sensitive Sensory Platforms

The development of highly selective and sensitive chemosensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The benzothiazole scaffold is an excellent platform for the design of fluorescent sensors due to its inherent photophysical properties. nih.govmdpi.comnih.govresearchgate.net

Future research will focus on creating novel sensors based on this compound for the detection of specific analytes. The design of these sensors often relies on mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and fluorescence resonance energy transfer (FRET). nih.govnih.gov By strategically modifying the structure of the benzothiazole, it is possible to create sensors that exhibit a significant change in their fluorescence upon binding to a target molecule. Recent research has demonstrated the potential of benzothiazole-based sensors for detecting various ions, including fluoride (B91410) and heavy metals, as well as small molecules like ATP and explosive compounds. nih.govmdpi.comnih.gov

Table 5: Potential Sensory Platforms Based on this compound

| Target Analyte | Sensing Mechanism | Potential Application |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-enhanced fluorescence | Environmental water quality monitoring |

| Anions (e.g., F⁻, CN⁻) | Nucleophilic addition or hydrogen bonding interactions nih.govnih.gov | Industrial process control and clinical diagnostics |

| Biologically Important Molecules (e.g., ATP, glucose) | Enzyme-mediated reactions or specific binding events | Medical diagnostics and metabolic studies |

| Explosives (e.g., TNT, picric acid) | Fluorescence quenching via electron transfer nih.gov | Security and defense applications |

Q & A

Basic: What synthetic strategies are effective for introducing the 4-tert-butylphenyl group onto the benzothiazole core?

Methodological Answer:

The tert-butylphenyl group can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example:

- Suzuki Coupling: React 2-bromo-1,3-benzothiazole with 4-tert-butylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–90°C for 12–24 hours .

- Nucleophilic Substitution: Use 2-chloro-1,3-benzothiazole and 4-tert-butylphenyllithium in anhydrous THF at −78°C, followed by quenching with aqueous NH₄Cl .

Key Considerations: Optimize reaction conditions (temperature, catalyst loading) to minimize steric hindrance from the bulky tert-butyl group, which may reduce yields .

Basic: How are IR and NMR spectroscopy used to confirm the structure of 2-(4-tert-butylphenyl)-1,3-benzothiazole?

Methodological Answer:

- IR Spectroscopy:

- C=N Stretch: A strong absorption near 1640–1660 cm⁻¹ confirms the benzothiazole core .

- C-S Stretch: Peaks at 690–720 cm⁻¹ .

- tert-butyl C-H Bending: Asymmetric δ(C-H) near 1360–1380 cm⁻¹ .

- ¹H NMR (CDCl₃):

- tert-butyl Protons: Singlet at δ 1.35–1.40 ppm (9H, C(CH₃)₃) .

- Aromatic Protons: Multiplets between δ 7.30–8.20 ppm (benzothiazole and phenyl rings) .

Validation: Compare with reported data for structurally analogous compounds (e.g., 2-(4-nitrophenyl)-1,3-benzothiazole in ).

Advanced: How can structural modifications (e.g., substituent position, electronic effects) enhance the biological activity of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Electron-Withdrawing Groups (EWGs): Nitro or sulfonyl groups at the para position of the phenyl ring increase antimicrobial activity by enhancing electrophilicity (e.g., MIC reduced from 250 µg/mL to 150 µg/mL in analogs ).

- Steric Effects: The tert-butyl group improves lipophilicity, enhancing membrane permeability but may reduce binding to sterically sensitive targets .

- Experimental Design: Synthesize analogs (e.g., 2-(4-trifluoromethylphenyl)-1,3-benzothiazole) and test against control compounds in bioassays .

Advanced: How can contradictions in reported biological activity data for benzothiazole derivatives be resolved?

Methodological Answer:

- Data Triangulation:

- Replicate Assays: Test compounds under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Comparative Analysis: Use a reference compound (e.g., 2-(4-methylphenyl)-1,3-benzothiazole) to benchmark activity .

- Case Study: In antitubercular studies, discrepancies in IC₅₀ values for 2-aryl benzothiazoles were resolved by correlating lipophilicity (logP) with membrane penetration efficiency .

Advanced: What computational methods predict the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to model interactions. The tert-butyl group may occupy hydrophobic pockets, while the benzothiazole core forms π-π stacking with aromatic residues .

- QSAR Modeling: Develop quantitative models using descriptors like molar refractivity and dipole moment to predict activity trends .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (8:2) for initial purification .

- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .

- Validation: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf ≈ 0.5 in hexane:EtOAc 7:3) .

Advanced: How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance: The bulky tert-butyl group slows oxidative addition in palladium-catalyzed reactions (e.g., Suzuki coupling). Mitigate by using bulky ligands (e.g., XPhos) to stabilize the Pd intermediate .

- Electronic Effects: The electron-donating tert-butyl group increases electron density on the benzothiazole ring, enhancing nucleophilic substitution at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.